3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
The compound “3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The compound also contains a 2,3-dihydro-1H-inden-2-yl group, which is a type of fused cyclic compound that has been found to exhibit a range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods .
Scientific Research Applications
Potential Therapeutic Applications
Compounds structurally related to 3-bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide have been studied for their potential therapeutic applications, including as antipsychotic agents due to their antidopaminergic properties. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have shown a preferential inhibition of hyperactivity in behavioral syndromes, indicating a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of brominated compounds provide insights into the versatility and reactivity of these molecules. For instance, reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea have been reported, showcasing unexpected Eschenmoser coupling reactions and ring transformations (Kammel et al., 2015). Additionally, the synthesis of orally active CCR5 antagonists, involving brominated intermediates, highlights the practical applications of these compounds in medicinal chemistry (Ikemoto et al., 2005).
Biological Activities
The exploration of biological activities of brominated compounds has led to findings of potential antibacterial properties. For instance, antibacterial bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated activity against several strains of bacteria, showcasing the potential of naturally derived brominated compounds in addressing antimicrobial resistance (Xu et al., 2003).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
3-bromo-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-7-3-6-12(8-15)16(20)19-11-17(21)9-13-4-1-2-5-14(13)10-17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJFZCPWMRANOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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